molecular formula C9H10ClF3N2 B13045776 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethane-1,2-diamine

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethane-1,2-diamine

Cat. No.: B13045776
M. Wt: 238.64 g/mol
InChI Key: NWSOYVDAPWCURP-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H10ClF3N2 It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethane-1,2-diamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is heated to reflux for several hours, followed by purification steps such as recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10ClF3N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2

InChI Key

NWSOYVDAPWCURP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(CN)N

Origin of Product

United States

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